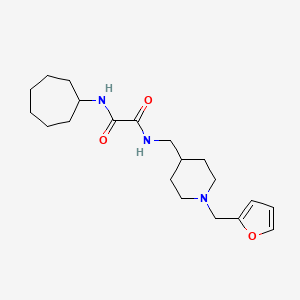

![molecular formula C8H10N4 B2657503 N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1506816-22-3](/img/structure/B2657503.png)

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs), which are known for their significant photophysical properties . These compounds have attracted a great deal of attention in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step method . This method uses a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid . This allows the introduction of a substituted amino group into position 5 of azolo[1,5-a]-pyrimidines without the use of severe conditions and palladium catalysts .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis

The compound “N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” has been determined by X-ray crystallography . The compound crystallizes in the space group P −1 with two molecules in the asymmetric unit solvated with one molecule of the acetic acid .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine serves as a valuable scaffold for designing biologically active compounds. Researchers explore its potential as a starting point for developing novel drugs. The compound’s bicyclic core, with substituents at positions five and seven, allows for diverse modifications. Notably, the formation of both syn- and anti-configured isomers during reduction provides opportunities for stereochemical optimization .

Antitumor Activity

Molecular docking studies have highlighted the antitumor potential of derivatives based on this pyrazolo[1,5-a]pyrimidine scaffold. By modifying the compound’s structure, researchers aim to enhance its interaction with tumor-specific targets, leading to improved therapeutic efficacy .

Synthetic Methodology

The synthesis of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine and related analogs involves innovative methods. For instance, a one-step approach using a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid allows the introduction of substituted amino groups at position five without harsh conditions or palladium catalysts .

Functional Materials

Researchers investigate the use of pyrazolo[1,5-a]pyrimidines in functional materials. These compounds exhibit interesting electronic properties, making them suitable for applications in organic electronics, sensors, and optoelectronic devices. Tailoring their substituents can fine-tune their properties .

NMR Spectroscopy Applications

The study of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine using NMR spectroscopy has revealed valuable insights. Notably, the formation of anti-configured isomers alongside syn-configured ones was confirmed. Long-range interproton distances were quantified, providing essential data for structural analysis and drug design .

Conformational Studies

The conformational stability of the bicyclic core in both syn- and trans-configurations impacts its suitability for drug binding. While syn-configured tetrahydropyrazolo[1,5-a]pyrimidines exhibit stability, trans-configured counterparts are more labile but adaptable to active sites. Understanding these conformations aids in rational drug design .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have the potential to lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propriétés

IUPAC Name |

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-6-5-8(9-2)12-7(11-6)3-4-10-12/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLPWURCCBIOLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2657429.png)

![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2657431.png)

![3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2657443.png)